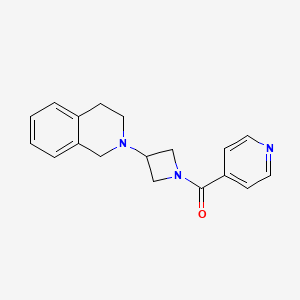
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone is a complex organic compound that has piqued the interest of researchers due to its unique structure and potential applications in various scientific fields. Its distinctive molecular framework combines elements from different functional groups, making it an intriguing subject for chemical and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone typically involves multiple steps, starting with the construction of the azetidinyl and dihydroisoquinolinyl components, followed by their coupling to the pyridinyl moiety. The initial steps often involve the reduction of isoquinoline derivatives and the formation of azetidine rings through cyclization reactions. These intermediate compounds are then carefully reacted under controlled conditions to form the final methanone structure.
Industrial Production Methods
Industrial-scale production of this compound would require efficient and high-yielding synthetic routes. These methods might involve optimized catalysts and reaction conditions to ensure a scalable and cost-effective process. The precise parameters would depend on the available starting materials and desired purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: It can also participate in reduction reactions, which may target specific functional groups within the molecule.
Substitution: The different functional groups in the molecule make it suitable for a variety of substitution reactions, which can be used to modify its chemical properties or create new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substituents: Various nucleophiles or electrophiles can be introduced under suitable conditions.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used but generally include a range of functionalized derivatives that can serve as intermediates for further chemical transformations or final bioactive compounds.
Scientific Research Applications
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone has several research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Potential to act as a molecular probe or inhibitor in biological assays.
Medicine: Research into its pharmacological properties suggests potential use in developing therapeutic agents.
Industry: May be used in the synthesis of materials with specific functional properties or as a specialty chemical in manufacturing processes.
Mechanism of Action
This compound's mechanism of action involves interaction with specific molecular targets, leading to modulation of biochemical pathways. For instance, it might inhibit a particular enzyme or receptor, thereby altering cellular processes. The exact molecular targets and pathways depend on its structural features and the biological context in which it is used.
Comparison with Similar Compounds
Comparing (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone with similar compounds, we see the following distinctions:
Unique Structure: The combination of azetidinyl, dihydroisoquinolinyl, and pyridinyl groups sets it apart from other compounds.
Similar Compounds: Other isoquinoline derivatives or azetidine-containing molecules may have overlapping properties but lack the specific combination present here.
By exploring these aspects, we gain a comprehensive understanding of this compound, from its synthesis to its diverse scientific applications. Fascinating stuff, right?
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(15-5-8-19-9-6-15)21-12-17(13-21)20-10-7-14-3-1-2-4-16(14)11-20/h1-6,8-9,17H,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRALFYQTVSPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733714.png)

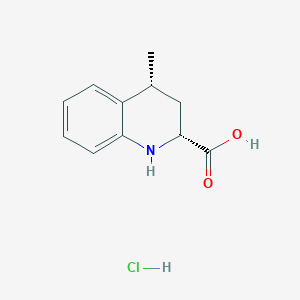
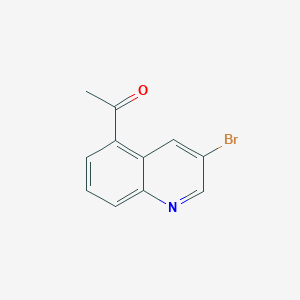

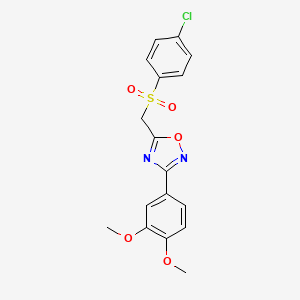
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2733725.png)
![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)
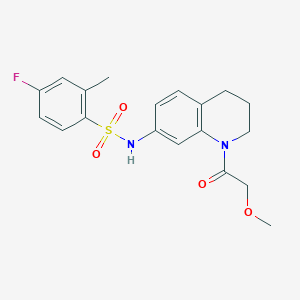
![N-(1-cyanocyclopentyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2733730.png)
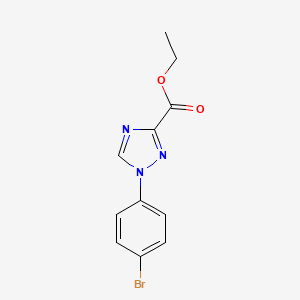
![3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733733.png)
![[3-(Propan-2-yloxy)propyl]urea](/img/structure/B2733735.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2733737.png)
